molecular formula C10H14BrN3O B8158366 Cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide

Cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide

Cat. No.: B8158366
M. Wt: 272.14 g/mol
InChI Key: QRYCEMAVSUGFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide is a complex organic compound that features a cyclobutane ring, a carboxylic acid group, and a pyrazole ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the cyclobutanecarboxylic acid, which can be achieved through the decarboxylation of 1,1-cyclobutanedicarboxylic acid

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide involves its interaction with specific molecular targets. The bromine-substituted pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclobutane ring and carboxylic acid group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide is unique due to its combination of a cyclobutane ring, a carboxylic acid group, and a bromine-substituted pyrazole ring. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[2-(4-bromopyrazol-1-yl)ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c11-9-6-13-14(7-9)5-4-12-10(15)8-2-1-3-8/h6-8H,1-5H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYCEMAVSUGFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.